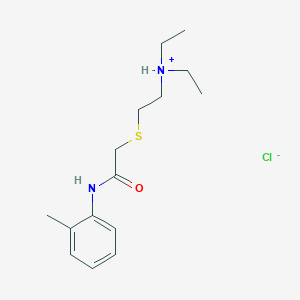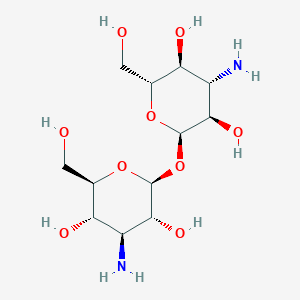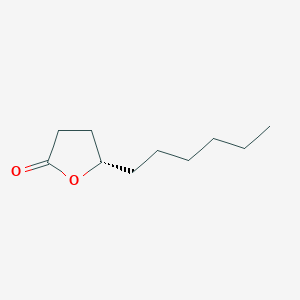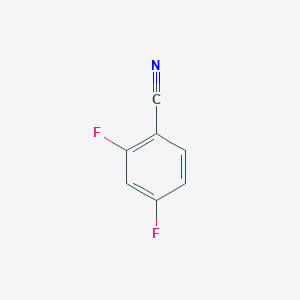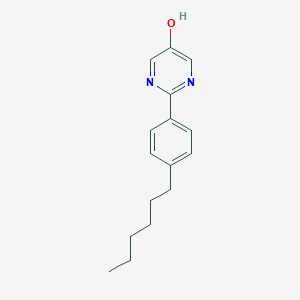
2-(4-Hexylphenyl)-5-hydroxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hexylphenyl)-5-hydroxypyrimidine, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPH is a pyrimidine derivative that has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-Hexylphenyl)-5-hydroxypyrimidine involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause oxidative damage to cellular components such as proteins, lipids, and DNA. This oxidative damage can ultimately lead to cell death.
Efectos Bioquímicos Y Fisiológicos
2-(4-Hexylphenyl)-5-hydroxypyrimidine has been found to exhibit unique biochemical and physiological effects. Studies have shown that 2-(4-Hexylphenyl)-5-hydroxypyrimidine can selectively bind to cancer cells and induce cell death upon irradiation with light. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has also been found to exhibit excellent tumor imaging properties due to its ability to selectively accumulate in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Hexylphenyl)-5-hydroxypyrimidine in lab experiments is its ability to selectively bind to cancer cells, making it an ideal candidate for cancer treatment and imaging. However, one of the limitations of using 2-(4-Hexylphenyl)-5-hydroxypyrimidine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-Hexylphenyl)-5-hydroxypyrimidine. One area of research is the development of new synthesis methods that can improve the yield and purity of 2-(4-Hexylphenyl)-5-hydroxypyrimidine. Another area of research is the investigation of 2-(4-Hexylphenyl)-5-hydroxypyrimidine's potential applications in other fields such as antimicrobial therapy and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Hexylphenyl)-5-hydroxypyrimidine and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-Hexylphenyl)-5-hydroxypyrimidine involves the reaction of 4-bromohexylbenzene with 2,4-dihydroxypyrimidine in the presence of a catalyst such as potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide. The resulting product is then purified by column chromatography to obtain pure 2-(4-Hexylphenyl)-5-hydroxypyrimidine.
Aplicaciones Científicas De Investigación
2-(4-Hexylphenyl)-5-hydroxypyrimidine has been extensively studied for its potential applications in various fields such as photodynamic therapy, cancer treatment, and imaging. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has been found to exhibit excellent photodynamic therapy properties due to its ability to generate singlet oxygen upon irradiation with light. This property makes it an ideal candidate for cancer treatment as singlet oxygen can cause cell death in cancer cells. 2-(4-Hexylphenyl)-5-hydroxypyrimidine has also been used as an imaging agent in various studies due to its ability to selectively bind to cancer cells.
Propiedades
Número CAS |
106808-96-2 |
|---|---|
Nombre del producto |
2-(4-Hexylphenyl)-5-hydroxypyrimidine |
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
2-(4-hexylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C16H20N2O/c1-2-3-4-5-6-13-7-9-14(10-8-13)16-17-11-15(19)12-18-16/h7-12,19H,2-6H2,1H3 |
Clave InChI |
DAXDAVFMDVPEFK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Sinónimos |
2-(4-Hexylphenyl)-5-hydroxypyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



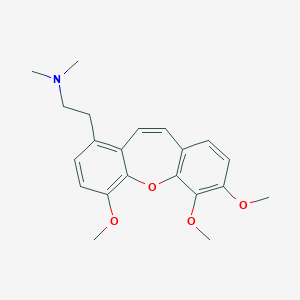
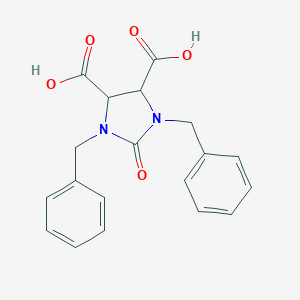
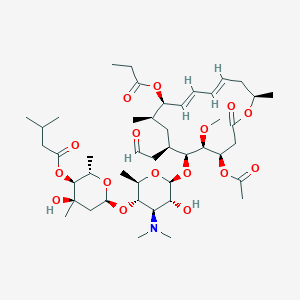

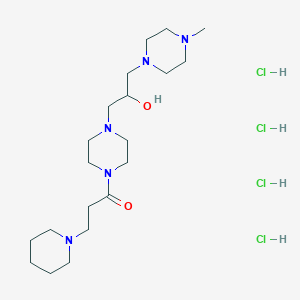
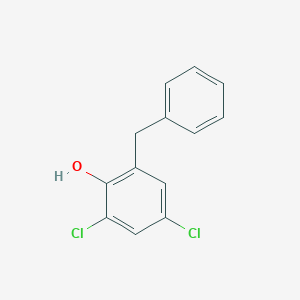
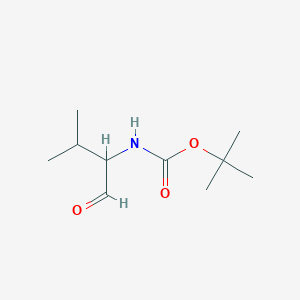
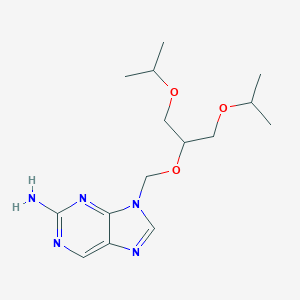
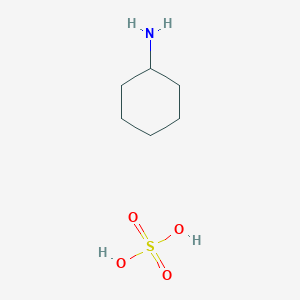
![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
